KY02111 was identified through chemical screening aimed at discovering compounds that could modulate stem cell differentiation. It is classified as a small molecule inhibitor within the broader category of Wnt signaling inhibitors. The compound has been utilized in various experimental settings to enhance cardiac differentiation from human pluripotent stem cells, showcasing its potential in regenerative medicine .
The synthesis of KY02111 involves multiple steps that have been optimized for efficiency and yield. The compound can be derived from a scaffold that allows for modifications to enhance its biological activity. One method includes the use of specific linkers that vary in length and composition, facilitating the creation of a library of compounds based on KY02111. Techniques such as differential scanning fluorimetry and fluorescence polarization are employed to assess binding affinity and stability against target proteins like squalene synthase (SQS) .
The synthesis process typically requires careful control of reaction conditions, including temperature and solvent choice (e.g., dimethyl sulfoxide), to ensure high solubility and stability of the final product. The solubility of KY02111 in dimethyl sulfoxide is reported to exceed 10 mM, which is advantageous for biological assays .
KY02111 engages in several biochemical interactions primarily through its inhibition of the Wnt pathway. Notably, it does not inhibit squalene synthase activity directly but rather stabilizes this enzyme under certain conditions, suggesting a nuanced mechanism of action that may involve allosteric modulation or competitive inhibition at non-active sites .
In experimental setups, KY02111 has been shown to significantly reduce luciferase activity in transfected human induced pluripotent stem cells, indicating effective inhibition of Wnt signaling in a dose-dependent manner .
The mechanism by which KY02111 exerts its effects involves the disruption of the beta-catenin destruction complex. By inhibiting this pathway, KY02111 prevents the accumulation of beta-catenin in the cytoplasm, thereby reducing its translocation to the nucleus where it would typically activate Wnt target genes . This action has been linked to enhanced differentiation processes in stem cells, particularly towards cardiomyocytes.
Studies indicate that treatment with KY02111 leads to significant downregulation of target genes associated with canonical Wnt signaling pathways, thereby promoting differentiation into desired cell types without reliance on external growth factors or cytokines .
The physical properties of KY02111 include:
Chemical properties include its classification as a small organic molecule with specific reactivity patterns that allow it to interact selectively with proteins involved in cellular signaling pathways. Its ability to modulate biological processes makes it a valuable compound for research applications .
KY02111 has diverse applications in scientific research:
KY02111 emerged from phenotypic screening efforts aimed at identifying small molecules that enhance the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes. Discovered in 2012, this synthetic compound addressed a critical bottleneck in regenerative medicine: the inefficient and costly production of functional cardiomyocytes from embryonic or induced pluripotent stem cells under defined, xeno-free conditions [2] [5]. Unlike conventional growth factors (e.g., BMP4, Activin A), KY02111 operates independently of recombinant cytokines, significantly streamlining cardiac differentiation protocols [2] [9]. Initial studies demonstrated its ability to increase beating cardiac colonies by 70–94% across multiple hPSC lines, including KhES-1 (hESCs) and IMR90-1 (hiPSCs), while achieving up to 85% expression of cardiac markers like cardiac troponin T (cTnT) and NKX2.5 [9]. Mechanistically, KY02111 targets the canonical Wnt/β-catenin pathway downstream of adenomatous polyposis coli (APC) and glycogen synthase kinase-3β (GSK3β), distinguishing it from upstream inhibitors like IWP-2 or XAV939 [2] [5]. This unique inhibition profile positions KY02111 as a precise tool for dissecting late-stage Wnt signaling in cardiac development.
Table 1: Key Research Findings on KY02111-Induced Cardiomyocyte Differentiation
Parameter | Results | Cell Lines Tested | Reference |
---|---|---|---|
Differentiation Efficiency | 70–94% beating colonies; 73–85% cTnT/NKX2.5+ cells | KhES-1, IMR90-1, 253G1, R1 mESCs | [9] |
Target Pathway Inhibition | Canonical Wnt suppression downstream of APC/GSK3β; 72.7% target gene downregulation | IMR90-1 hiPSCs, HEK293, SW480 cells | [2] [9] |
Functional Maturation | Expression of HCN4, αMHC; ion channel genes resembling adult heart tissue | hPSC-derived cardiomyocytes | [9] |
Combinatorial Effects | Synergy with CHIR99021 (GSK3β inhibitor); 80-fold increase in monkey ESCs | Transgenic monkey ESCs | [9] |
Beyond its canonical Wnt inhibition, KY02111 indirectly influences protein homeostasis—a process critical for stem cell fate decisions. While not a direct proteolysis-targeting chimera (PROTAC), KY02111’s suppression of Wnt signaling triggers downstream effects on protein stability and turnover. For instance, Wnt pathway inhibition reduces β-catenin accumulation, a protein whose degradation is essential for cardiomyocyte specification [2] [6]. This aligns with broader paradigms in stem cell biology, where protein quality control (PQC) systems, including chaperones and ubiquitin-proteasome pathways, maintain pluripotency and direct differentiation [7]. In hPSCs, high levels of molecular chaperones (e.g., HSPA1a, HSPB1) ensure proteostatic resilience, while their decline during differentiation permits lineage commitment [7]. KY02111 accelerates this transition by modulating pathways intertwined with PQC:
KY02111 challenges traditional classifications of stem cell modulators through three key attributes:
Table 2: KY02111 vs. Conventional Stem Cell Modulators
Modulator | Primary Target | Mechanistic Clarity | Differentiation Role | Proteostatic Link |
---|---|---|---|---|
KY02111 | Undefined (Wnt downstream) | Low | Cardiomyocyte specification | Indirect (β-catenin degradation) |
CHIR99021 | GSK3β | High | Pluripotency maintenance | Glycogen metabolism |
Valproic acid | HDAC | High | Reprogramming enhancer | Histone acetylation |
PROTACs | E3 ligase recruitment | Moderate | Targeted protein degradation | Direct (ubiquitin-proteasome) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: